molecular formula C22H14BrNO3 B11575956 N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide

Cat. No.: B11575956
M. Wt: 420.3 g/mol
InChI Key: HXUASQWVGPMBSX-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with a benzoyl group at the 2-position and a bromobenzamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of amide or ester derivatives .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromobenzamide group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide is unique due to the presence of both a benzoyl group and a bromobenzamide group, which confer distinct chemical and biological properties. The bromine atom in the bromobenzamide group allows for further functionalization through substitution reactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H14BrNO3

Molecular Weight

420.3 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-bromobenzamide

InChI

InChI=1S/C22H14BrNO3/c23-17-12-6-4-10-15(17)22(26)24-19-16-11-5-7-13-18(16)27-21(19)20(25)14-8-2-1-3-9-14/h1-13H,(H,24,26)

InChI Key

HXUASQWVGPMBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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